tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789691
InChI: InChI=1S/C14H19FN2O3/c1-9-7-10(5-6-11(9)15)12(17-19)8-16-13(18)20-14(2,3)4/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-12-
SMILES:
Molecular Formula: C14H19FN2O3
Molecular Weight: 282.31 g/mol

tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate

CAS No.:

Cat. No.: VC15789691

Molecular Formula: C14H19FN2O3

Molecular Weight: 282.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate -

Specification

Molecular Formula C14H19FN2O3
Molecular Weight 282.31 g/mol
IUPAC Name tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate
Standard InChI InChI=1S/C14H19FN2O3/c1-9-7-10(5-6-11(9)15)12(17-19)8-16-13(18)20-14(2,3)4/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-12-
Standard InChI Key PHEPOYMRYTVOJG-ATVHPVEESA-N
Isomeric SMILES CC1=C(C=CC(=C1)/C(=N\O)/CNC(=O)OC(C)(C)C)F
Canonical SMILES CC1=C(C=CC(=C1)C(=NO)CNC(=O)OC(C)(C)C)F

Introduction

Key Findings

tert-Butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate (CAS: 192658-20-1) is a carbamate derivative with notable structural and functional features. Its molecular formula, C₁₄H₁₉FN₂O₃, and molecular weight of 282.31 g/mol underscore its utility as a synthetic intermediate in pharmaceutical research . The compound’s E-configuration at the hydroxyimino group and tert-butyl carbamate moiety make it a versatile scaffold for drug discovery and chemical synthesis .

Structural and Chemical Properties

Molecular Architecture

The compound features:

  • A tert-butyl carbamate group (–OC(O)NH–C(CH₃)₃) for enhanced stability and solubility.

  • A (2E)-2-hydroxyiminoethyl chain (–CH=N–O–) with stereochemical specificity.

  • A 4-fluoro-3-methylphenyl aromatic ring, contributing to hydrophobic interactions and electronic effects .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Nametert-Butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate
Molecular FormulaC₁₄H₁₉FN₂O₃
Molecular Weight282.31 g/mol
SMILESCC1=C(C=CC(=C1)/C(=N\O)/CNC(=O)OC(C)(C)C)F
InChI KeyPHEPOYMRYTVOJG-ATVHPVEESA-N

Physicochemical Characteristics

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and hydroxyimino groups .

  • Stability: Stable at room temperature but sensitive to strong acids/bases, which may cleave the carbamate bond .

  • Stereochemistry: The E-isomer is stabilized by intramolecular hydrogen bonding between the hydroxyimino and carbamate groups .

Synthesis and Reactivity

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Imine Formation4-Fluoro-3-methylbenzaldehyde + Hydroxylamine
2Carbamate CouplingBoc anhydride, Base (e.g., DMAP)
3PurificationColumn chromatography

Reactivity Profile

  • Nucleophilic Attack: The carbamate’s carbonyl group is susceptible to nucleophiles (e.g., amines, alcohols).

  • Hydrolysis: Acidic or basic conditions cleave the carbamate to release tert-butanol and the parent amine .

  • Coordination Chemistry: The hydroxyimino group may act as a ligand for metal ions, as seen in zinc complexes .

Compound ClassTargetApplication
Aryl CarbamatesCholinesterasesNeurodegenerative diseases
This CompoundEnzymes/Receptors*Anticancer/antiviral*

*Hypothetical, based on structural analogs .

Therapeutic Applications

  • Anticancer Agents: The fluoro and methyl groups may enhance interactions with kinase active sites .

  • Antiviral Prodrugs: Carbamates improve bioavailability by delaying metabolism .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Edoxaban Synthesis: Similar tert-butyl carbamates are intermediates in anticoagulant production .

  • Prodrug Design: The Boc group masks amines, enabling controlled release in vivo .

Material Science

  • Metal-Organic Frameworks (MOFs): Hydroxyimino groups coordinate with metals for catalytic applications .

Future Directions

  • Stereoselective Synthesis: Optimize E/Z isomer ratios for targeted activity.

  • Structure-Activity Relationships (SAR): Modify the phenyl ring to enhance potency.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

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